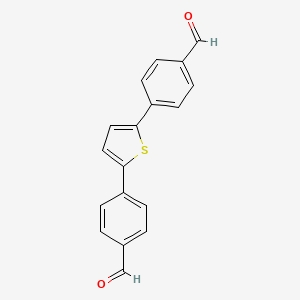

2,5-DI(4-Formylphenyl)thiophene

Description

Significance of Heterocyclic π-Conjugated Systems

Heterocyclic π-conjugated systems are a class of organic molecules characterized by a cyclic structure containing at least one heteroatom (such as sulfur, nitrogen, or oxygen) and a network of alternating single and double bonds. mdpi.comnii.ac.jp This arrangement leads to the delocalization of π-electrons across the molecule, which is fundamental to their electronic and optical properties. nii.ac.jp This delocalization imparts significant stability to the ring system. mdpi.com The presence of heteroatoms introduces asymmetry and specific electronic characteristics that can be fine-tuned. researchgate.net These systems are integral to a wide range of applications, including organic electronics, where they form the active components in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. google.comresearchgate.net The ability to conduct charge and absorb and emit light is a direct consequence of their π-conjugated nature. google.com

Thiophene (B33073) as a Core Building Block in Organic Chemistry and Materials Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent building block in the synthesis of functional organic materials. nih.govevitachem.com Its aromaticity, similar to that of benzene (B151609), allows for a variety of substitution reactions, enabling the attachment of different functional groups to the thiophene core. evitachem.com The sulfur atom in the thiophene ring offers unique electronic properties, including the ability to stabilize adjacent positive charges and participate in intermolecular interactions, which can influence the packing of molecules in the solid state and, consequently, their charge transport properties. acs.org Thiophene-based materials are known for their chemical robustness, and their electronic properties can be readily tuned through chemical modification. google.com This versatility has led to their widespread use in a multitude of applications, from organic electronics to chemical sensors. nih.govmdpi.com

Rational Design Principles for Functional Thiophene Architectures

The development of new thiophene-based materials is guided by a set of rational design principles aimed at achieving specific properties and functionalities. google.commdpi.com A key strategy is the donor-acceptor (D-A) approach, where electron-donating and electron-accepting units are combined within the same molecule to control its electronic and optical properties. spectrabase.com The choice and placement of substituents on the thiophene ring can influence the molecule's planarity, conjugation length, and intermolecular interactions, all of which are critical for device performance. For instance, extending the π-conjugation of the thiophene system can enhance charge carrier mobility and shift the absorption and emission spectra to longer wavelengths. mdpi.com Furthermore, the introduction of specific functional groups can impart new functionalities, such as the ability to self-assemble into well-ordered structures or to selectively bind to certain analytes for sensing applications. mdpi.comacs.org Computational modeling plays a crucial role in the design process, allowing for the prediction of electronic properties and the screening of potential molecular structures before their synthesis. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORIIBWJNVKTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(S2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698184 | |

| Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193903-62-7 | |

| Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Di 4 Formylphenyl Thiophene and Its Derivatives

Strategic Approaches to Functionalized Thiophene (B33073) Scaffolds

The construction of functionalized thiophene scaffolds like 2,5-di(4-formylphenyl)thiophene is a multi-step process that demands precise control over regioselectivity and functional group compatibility. rsc.orgnih.gov The core of these strategies often involves the formation of a 2,5-diarylthiophene backbone, which is then further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These reactions offer high efficiency and functional group tolerance, making them ideal for constructing the 2,5-diphenylthiophene (B121853) core. bohrium.comunipd.it

The Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely used method for forging the phenyl-thiophene bonds. rsc.orgresearchgate.net This reaction typically involves the coupling of a thiophene derivative (often a dihalothiophene) with an arylboronic acid in the presence of a palladium catalyst and a base. bohrium.commdpi.com For the synthesis of the precursor to this compound, 2,5-dibromothiophene (B18171) is a common starting material, which is coupled with 4-formylphenylboronic acid.

A variety of palladium catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation. For instance, novel phosphine-free pyrimidine-based palladium(II) complexes have demonstrated good catalytic activity for the Suzuki-Miyaura coupling of 2-bromothiophene (B119243) and 2,5-dibromothiophene with arylboronic acids under both conventional heating and microwave irradiation. bohrium.com The choice of base, solvent, and temperature are critical parameters that are often optimized to achieve high yields. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Diarylthiophene Synthesis

| Thiophene Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2,5-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | >90 | mdpi.com |

| 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 | unipd.it |

| 2,5-Dibromothiophene | 4-Formylphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/Water | 85 | nih.gov |

This table presents a selection of reported conditions and is not exhaustive.

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized substrates. unipd.itmdpi.com In this approach, a C-H bond on the thiophene ring is directly coupled with an aryl halide or its equivalent. Palladium catalysts are also central to these transformations. mdpi.comorganic-chemistry.org

The direct arylation of thiophene at the C2 and C5 positions with aryl bromides can be achieved with high regioselectivity. organic-chemistry.org The reaction often requires a palladium catalyst, a ligand, and a base. unipd.it For instance, palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand and a carbonate base has been shown to effectively catalyze the C-H arylation of thiophenes. unipd.it While this method offers a more direct route, challenges such as controlling regioselectivity and catalyst deactivation can arise. mdpi.com Recent advancements have focused on developing more robust catalytic systems to overcome these limitations. nih.gov

Table 2: C-H Arylation of Thiophene Derivatives

| Thiophene Substrate | Arylating Agent | Catalyst | Ligand | Base | Yield (%) | Reference |

| Thiophene | 4-Bromobenzaldehyde | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | 78 | mdpi.com |

| 2-Methylthiophene | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | K₂CO₃ | 82 | unipd.it |

| Benzo[b]thiophene | Phenylboronic acid | Pd(OAc)₂ | Pyridine | Cu(OAc)₂ | 85 | nih.gov |

This table provides illustrative examples of C-H arylation conditions.

Formyl Group Installation and Modification

Once the 2,5-diphenylthiophene scaffold is in place, the next crucial step is the introduction of the formyl groups at the 4-positions of the phenyl rings. This can be achieved either by starting with a pre-functionalized phenylboronic acid or by modifying a precursor group on the synthesized diarylthiophene.

A common strategy involves the oxidation of a benzylic methyl or hydroxymethyl group to an aldehyde. organic-chemistry.orgnih.gov If the starting arylboronic acid contains a methyl group (e.g., 4-methylphenylboronic acid), the resulting 2,5-di(4-methylphenyl)thiophene can be oxidized to the desired dialdehyde (B1249045). Various oxidizing agents can be employed for this purpose, including chromium-based reagents, manganese dioxide, or more modern and selective methods like those using N-bromosuccinimide (NBS) or catalytic systems with molecular oxygen. nih.govnih.govbeilstein-journals.org The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the thiophene ring, which itself can be susceptible to oxidation. researchgate.netclockss.org

For example, the oxidation of benzylic methyl ethers with NBS can selectively yield aromatic aldehydes. nih.gov Another approach involves the aerobic oxidation of benzylic methylenes catalyzed by inexpensive and simple N-hydroxyimide organocatalysts, promoted by a small amount of an iron salt. nih.gov

An alternative route to the formyl group is through the reduction of a nitrile group. If 2,5-di(4-cyanophenyl)thiophene is synthesized, the nitrile groups can be reduced to aldehydes. A standard method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. This method is generally effective for the selective reduction of nitriles to aldehydes without affecting other functional groups.

Thiophene Ring Derivatization Beyond C-C Coupling

Advanced Synthetic Techniques for Complex Architectures

The synthesis of more complex structures based on the this compound scaffold often requires more sophisticated synthetic strategies.

The construction of elaborate molecules containing the this compound unit typically involves multi-step synthetic sequences. youtube.com A key intermediate in the synthesis of this compound itself is 4,4'-thiene-2,5-diyldibenzonitrile, which can be prepared via a Suzuki coupling reaction between 2,5-dibromothiophene and 4-cyanophenylboronic acid. nih.gov This dinitrile can then be reduced to the corresponding dialdehyde, this compound, using a reducing agent like diisobutylaluminium hydride (DIBAL-H). nih.gov

Further modifications can be introduced by reacting the aldehyde functional groups. For example, these aldehydes can undergo Knoevenagel condensation with various active methylene (B1212753) compounds to extend the conjugation of the system. nih.gov This approach allows for the systematic variation of the molecular structure to fine-tune its properties for specific applications.

Table 2: Example of a Multi-Step Synthesis Step for a this compound Derivative

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2,5-dibromothiophene | 4-cyanophenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ | 4,4'-thiene-2,5-diyldibenzonitrile | Suzuki Coupling |

This table illustrates a key step in the synthesis of the parent compound, which can be a precursor for more complex structures.

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methodologies for thiophene-containing compounds. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.gov

For the synthesis of thiophene derivatives, this includes the use of water as a solvent, the development of reusable catalysts, and the implementation of one-pot multicomponent reactions. nih.gov For instance, certain syntheses of 2-aminothiophenes, a related class of compounds, have been achieved in water using recyclable catalysts. nih.gov While specific green methods for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of green chemistry are broadly applicable to the synthesis of thiophene derivatives in general. researchgate.net

Molecular Design Principles and Theoretical Investigations of 2,5 Di 4 Formylphenyl Thiophene Architectures

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, we can determine a molecule's electronic structure and predict its properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaps.org It has proven to be a powerful tool for calculating the ground-state properties of molecules, providing a balance between accuracy and computational cost. aps.org

The first step in a DFT analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2,5-DI(4-Formylphenyl)thiophene, the optimized geometry reveals the spatial orientation of the thiophene (B33073) and phenyl rings. The planarity of the molecule is a critical factor, as it influences the extent of π-conjugation, which in turn affects the electronic properties. uni-muenchen.de Deviations from planarity, such as twisting between the thiophene and phenyl rings, can disrupt the conjugation and alter the material's optical and electronic characteristics. frontiersin.org For instance, in related thiophene-based covalent organic frameworks, the stacking behavior and resulting structural changes have been identified as key factors influencing their properties. uni-muenchen.de

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. ossila.com The HOMO is the orbital from which an electron is most easily removed, relating to the ionization potential, while the LUMO is the orbital to which an electron is most easily added, relating to the electron affinity. orientjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's reactivity and the energy required for electronic excitation. mdpi.com A smaller HOMO-LUMO gap generally implies a more easily excitable molecule and often corresponds to absorption of light at longer wavelengths. scispace.com In many thiophene-based systems, both the HOMO and LUMO are spread across the π-conjugated backbone, which is beneficial for intramolecular charge transfer. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Model Thiophene-Based Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.36 |

| LUMO | -3.26 |

| Energy Gap (eV) | 2.10 |

Note: The data presented is for a related thiophene-containing compound, TPA-DT, to illustrate typical values. mdpi.com The HOMO-LUMO gap is a key indicator of the material's electronic properties.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. rsc.orguci.edu This is particularly important for understanding a material's response to light, which is fundamental to its application in optoelectronic devices.

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. arxiv.org These transitions correspond to the absorption of photons of specific energies, which can be experimentally observed in a UV-Visible absorption spectrum. The calculation provides information about the wavelength of maximum absorption (λmax) and the oscillator strength, which is a measure of the intensity of the transition. researchgate.net For thiophene-based materials, the absorption spectra often show intense bands attributed to π-π* transitions within the aromatic rings and intramolecular charge transfer (ICT) transitions. mdpi.comacs.org

Table 2: Predicted Electronic Transitions for a Model Thiophene-Based System

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 2.53 | 490 | 0.85 |

| S0 → S2 | 3.10 | 400 | 0.15 |

| S0 → S3 | 3.44 | 360 | 0.20 |

Note: This table presents hypothetical data for illustrative purposes, based on typical TD-DFT outputs for organic chromophores.

The theoretical band gap, often estimated from the HOMO-LUMO energy difference in DFT calculations, is a fundamental property of a semiconductor material. bilkent.edu.trtheses.fr It represents the minimum energy required to excite an electron from the valence band to the conduction band. In the context of molecular systems, this corresponds to the energy required for the HOMO to LUMO transition. The band gap is a key determinant of a material's electrical conductivity and its optical properties. mdpi.com For instance, a smaller band gap is generally desirable for applications in organic solar cells, as it allows for the absorption of a broader range of the solar spectrum. Theoretical calculations on thiophene-based covalent triazine frameworks have shown that the band gap can be tuned through structural modifications, such as creating bilayers or applying strain. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Spectroscopic Signatures from Computational Models

Computational chemistry, particularly through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound before their synthesis. nih.govgoogle.com These methods provide critical insights into the electronic transitions that govern how the molecule interacts with light.

A key aspect of these computational models is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchps.comresearchgate.net The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is fundamental to predicting the electronic absorption spectrum. jchps.comresearchgate.net For conjugated systems like this compound, this energy gap is directly related to the wavelength of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. mdpi.com TD-DFT calculations are frequently employed to simulate electronic absorption spectra by determining vertical excitation energies and their corresponding oscillator strengths (f), which indicate the intensity of the absorption bands. researchgate.netfrontiersin.org

While direct computational studies on this compound are not extensively published, analysis of analogous thiophene-based molecules provides valuable insights. For instance, studies on various 2,5-bis(aryl) substituted thiophenes show that both the substituents on the phenyl rings and the nature of the aromatic core significantly tune the electronic and optical properties. The introduction of electron-withdrawing groups, such as the formyl groups in the target molecule, is known to influence the electronic structure and can lead to shifts in the absorption spectra.

Computational models can also predict the spectroscopic signatures of charged species. The table below, derived from data on analogous 2,5-di(het)aryl substituted thiophenes, illustrates how different substituents and backbone structures affect electrochemical potentials and the absorption maxima of the resulting radical ions. This data demonstrates the capability of computational models to predict how structural modifications can fine-tune the electrochromic properties of these materials.

| Backbone | Substituent (R) | Eox (V) | Ered (V) | Radical Anion λmax (nm) | Radical Cation λmax (nm) |

| Ph-Th-Ph | H | 1.16 | -1.94 | 498, 835 | 490, 785 |

| Ph-Th-Ph | CH3 | 1.03 | -1.97 | 498, 835 | 500, 805 |

| Ph-Th-Ph | OCH3 | 0.93 | -1.98 | 533, 888 | 515, 838 |

| Ph-Th-Ph | CN | 1.35 | -1.56 | 545, 995 | - |

| Th-Th-Ph | CH3 | 0.93 | -1.82 | 545, 955 | 555, 940 |

| Th-Th-Th | CH3 | 0.78 | -1.75 | 598, 1038 | 610, 1100 |

| This table is generated from data for analogous compounds to illustrate predictive trends. Ph = Phenyl, Th = Thienyl. Data sourced from studies on similar 2,5-bis(het)aryl substituted thiophenes. |

Beyond electronic spectra, computational methods are also used to predict vibrational spectra (FT-IR and Raman). mdpi.comresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can obtain a theoretical spectrum that aids in the structural characterization of the synthesized molecule. mdpi.comnih.gov

Reactivity and Mechanistic Insights from Computational Models

Theoretical models are indispensable for understanding the chemical reactivity and potential reaction mechanisms of this compound. DFT-based calculations provide a suite of "reactivity descriptors" that illuminate the molecule's behavior in chemical reactions.

One powerful tool is the analysis of the Molecular Electrostatic Potential (MEP) map. researchgate.netuni-muenchen.de The MEP visually represents the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netorientjchem.org For this compound, the MEP would highlight the oxygen atoms of the formyl groups as the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons and the hydrogen atoms of the formyl groups would show positive potential, indicating them as likely sites for nucleophilic attack. orientjchem.orgdergipark.org.tr

To quantify site-specific reactivity, chemists use Fukui functions, which are calculated using DFT. nih.govresearchgate.net The Fukui function identifies which atoms in a molecule are most likely to accept or donate electrons, thereby predicting the most probable sites for nucleophilic (f+) and electrophilic (f-) attack. nih.govscm.com For the target molecule, Fukui analysis would be expected to confirm the high electrophilicity of the carbonyl carbons in the formyl groups, making them primary targets for nucleophiles.

The inherent reactivity of the functional groups can also be explored. The two formyl (-CHO) groups are key to the molecule's reactivity, making it a valuable building block. Computational models can be used to investigate the mechanisms of reactions such as:

Oxidation: Conversion of the formyl groups to carboxylic acids.

Reduction: Transformation of the formyl groups into hydroxymethyl groups.

Condensation: Reactions with amines to form Schiff bases (imines), a common pathway for creating larger polymers and frameworks.

Furthermore, computational studies can provide detailed mechanistic insights into the redox behavior of the molecule. Calculations can determine the spin density distribution in the radical cation and anion species formed upon oxidation or reduction. This reveals where the unpaired electron is localized, which is crucial for understanding the subsequent reactivity of these charged intermediates.

| Predicted Reactivity | Key Functional Group(s) | Computational Method(s) | Insights Provided |

| Site of Nucleophilic Attack | Formyl Carbonyl Carbon (-CHO) | MEP, Fukui Function Analysis | Identifies electron-deficient centers prone to attack by nucleophiles. |

| Site of Electrophilic Attack | Formyl Carbonyl Oxygen (-CHO), Thiophene Ring | MEP, Fukui Function Analysis | Identifies electron-rich centers prone to attack by electrophiles. |

| Oxidation | Formyl Group (-CHO) | Reaction Pathway Modeling | Elucidates mechanism for conversion to carboxylic acid. |

| Reduction | Formyl Group (-CHO) | Reaction Pathway Modeling | Elucidates mechanism for conversion to alcohol. |

| Redox Behavior | Entire Conjugated System | Cyclic Voltammetry Simulation, Spin Density Calculation | Predicts oxidation/reduction potentials and localization of unpaired electrons in radical ions. |

Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 2,5-Di(4-formylphenyl)thiophene reveals distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals in the aromatic region (typically 7.0-10.0 ppm), arising from the protons on the central thiophene (B33073) ring and the two flanking phenyl rings, as well as a signal for the aldehyde protons.

The protons on the thiophene ring are expected to appear as a singlet, indicating their chemical equivalence due to the symmetrical nature of the molecule. The protons on the para-substituted phenyl rings typically appear as a pair of doublets, a characteristic AA'BB' system. The protons ortho to the formyl group are deshielded and appear at a lower field (higher ppm) compared to the protons meta to the formyl group. The most downfield signal is attributed to the aldehyde proton, which is significantly deshielded by the electron-withdrawing carbonyl group, typically appearing around 10.0 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.0 | Singlet |

| Phenyl (ortho to -CHO) | ~7.9 | Doublet |

| Phenyl (meta to -CHO) | ~7.8 | Doublet |

| Thiophene | ~7.5 | Singlet |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum will show signals for the aldehyde carbonyl carbon, the quaternary carbons, and the protonated carbons of the aromatic rings.

The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (typically 190-200 ppm). The aromatic region (120-150 ppm) contains signals for the carbons of the thiophene and phenyl rings. Quaternary carbons (those not bonded to any hydrogens), such as the carbons of the phenyl rings attached to the thiophene ring and the carbon attached to the formyl group, generally show weaker signals than protonated carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Aromatic Quaternary Carbons | 130 - 150 |

| Aromatic CH Carbons | 120 - 140 |

Note: Specific assignments require advanced NMR techniques like HSQC or HMBC.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₁₈H₁₂O₂S), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

The fragmentation pattern provides valuable structural information. The molecular ions are energetically unstable and can break into smaller, characteristic fragments chemguide.co.uklibretexts.org. For this compound, common fragmentation pathways for aromatic aldehydes may be observed libretexts.orgmiamioh.edu.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 304.06 |

| [M-1]⁺ | Loss of a hydrogen radical (from the aldehyde) | 303.05 |

| [M-29]⁺ | Loss of a formyl radical (CHO) | 275.06 |

Note: The m/z values are for the most abundant isotopes. The presence of sulfur would give a characteristic M+2 peak due to the ³⁴S isotope.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature would be the strong absorption band from the C=O stretch of the two aldehyde groups. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic and thiophene rings appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and found in the fingerprint region nih.gov.

Table 4: Key Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic & Aldehyde | 3100 - 3000 & 2900 - 2800 |

| C=O Stretch | Aldehyde | 1710 - 1685 |

| C=C Stretch | Aromatic & Thiophene Rings | 1600 - 1450 |

| C-S Stretch | Thiophene Ring | ~800 - 600 |

Source: General values from infrared spectroscopy correlation tables. nii.ac.jp

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where the frequency shifts of the inelastically scattered light correspond to the vibrational modes of the molecule. Vibrations that cause a change in polarizability are Raman active.

For this compound, the highly conjugated π-system results in strong Raman signals for the symmetric C=C stretching vibrations of the phenyl and thiophene rings researchgate.net. These are often more intense in the Raman spectrum than in the FT-IR spectrum. The C=O stretch is also observable, though typically weaker than in the infrared spectrum. The symmetric nature of the molecule enhances the intensity of several key vibrational modes.

Table 5: Key Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=C Symmetric Stretch | Aromatic & Thiophene Rings | 1610 - 1570 |

| Thiophene Ring Breathing | Thiophene Ring | ~1460 |

| C-H Bending | Aromatic Rings | 1200 - 1000 |

Source: Data derived from studies on similar thiophene-based compounds. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

No experimental data on the UV-Vis absorption spectrum of this compound, including its maximum absorption wavelengths (λmax) which correspond to π-π* electronic transitions, are available in the reviewed literature.

Photoluminescence (PL) Spectroscopy (Fluorescence and Emission Studies)

Steady-State Fluorescence

Specific data regarding the steady-state fluorescence of this compound, such as its emission maximum, Stokes shift, and fluorescence quantum yield, have not been publicly reported.

Time-Resolved Fluorescence

Information on the excited-state lifetime (fluorescence lifetime) of this compound from time-resolved fluorescence spectroscopy is not available.

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Behavior

The redox behavior of this compound has not been characterized by cyclic voltammetry in the available literature. Therefore, experimental values for its oxidation and reduction potentials, which are used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are unknown.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable analytical technique in materials science and chemistry for determining the atomic and molecular structure of a crystal. In the context of "this compound," XRD provides crucial insights into the solid-state packing of the molecules, which in turn influences the material's bulk properties, including its electronic and optical characteristics. The two primary XRD techniques employed are single-crystal X-ray diffraction and powder X-ray diffraction, each offering unique information about the material's structure.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a single crystal. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive molecular structure.

Such detailed structural information is critical for understanding how molecules of "this compound" might pack in a crystalline state. The planarity of the thiophene ring and the orientation of the formylphenyl groups would be key determinants of the crystal packing, influencing π-π stacking interactions and other non-covalent forces that govern the supramolecular architecture.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Structurally Related Thiophene Derivative (N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine) nih.gov

| Parameter | Value |

| Empirical Formula | C₂₀H₁₈N₂S |

| Crystal System | Monoclinic |

| Space Group | Not Specified |

| a (Å) | 37.166 (2) |

| b (Å) | 6.0292 (2) |

| c (Å) | 7.5814 (4) |

| β (°) | 93.452 (7) |

| Volume (ų) | 1695.78 (15) |

| Z | 4 |

Note: This data is for a related compound and serves to illustrate the type of information obtained from single-crystal XRD.

Powder X-ray Diffraction (for aggregated structures)

Powder X-ray diffraction (PXRD) is a versatile technique used to characterize the crystalline nature of a bulk sample. Unlike single-crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder. This method is particularly useful for examining the structure of aggregated materials, where "this compound" might be utilized as a building block in larger assemblies such as polymers or covalent organic frameworks (COFs).

The PXRD pattern of a material provides a fingerprint of its crystalline phases. The positions and intensities of the diffraction peaks are indicative of the crystal lattice parameters and the arrangement of molecules within the unit cell. For "this compound" in an aggregated or powdered form, PXRD would be instrumental in:

Determining Crystallinity: The presence of sharp diffraction peaks indicates a well-ordered crystalline material, while broad halos are characteristic of amorphous or poorly ordered materials.

Phase Identification and Purity: PXRD can identify the presence of different crystalline phases or impurities within a sample.

Unit Cell Determination: For highly crystalline materials, the diffraction pattern can be indexed to determine the unit cell parameters.

In the context of thiophene-based polymers and COFs, PXRD is routinely used to confirm the formation of the desired crystalline framework. The diffraction patterns of these materials often exhibit characteristic peaks at low 2θ angles, which correspond to the long-range order of the porous structure. While specific PXRD data for aggregated "this compound" is not available, the technique remains a critical tool for assessing the structural integrity and order of materials derived from it.

Applications in Advanced Functional Materials Material Design and Performance

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent organic frameworks (COFs) are a class of porous, crystalline polymers with ordered structures and high surface areas, formed by the polymerization of organic building blocks. catalysis.blogmdpi.comtcichemicals.com The incorporation of thiophene-based units, such as 2,5-di(4-formylphenyl)thiophene, into COF and MOF structures has garnered significant attention due to the unique electronic and structural properties that these sulfur-containing heterocycles impart. catalysis.blogpnas.org

This compound as a Building Block in COF Synthesis

The synthesis of thiophene-based COFs typically involves solvothermal methods, where the constituent monomers are reacted in a high-boiling point solvent at elevated temperatures. rsc.orgrsc.org For instance, the condensation of a thiophene-based dicarbaldehyde with a triamine linker can yield a highly crystalline COF with a defined pore structure. rsc.org The choice of monomers and reaction conditions plays a crucial role in determining the final properties of the COF, including its crystallinity, porosity, and stability. catalysis.blogtcichemicals.com

Table 1: Examples of Thiophene-Based COF Synthesis

| COF Name | Building Blocks | Linkage Type | Key Properties |

| TT-TAPB-COF | thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT), 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) | Imine | High crystallinity, visible light absorption |

| TT-TAPT-COF | thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT), 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Imine | Enhanced charge separation and migration |

| Py-4TTPD COF | Pyrene-based tetraamine, Asymmetrically modified quaterthiophene (4T) with thieno[3,4-c]pyrrole-4,6(5H)-dione (TPD) | Imine | Donor-acceptor structure, modified optical and electronic properties |

| Py-4TTT COF | Pyrene-based tetraamine, Asymmetrically modified quaterthiophene (4T) with thieno[3,4-b]thiophene (B1596311) (TT) | Imine | Crystalline framework, altered electronic properties |

This table presents a selection of thiophene-based COFs and their constituent building blocks, highlighting the versatility of imine condensation in their synthesis. rsc.orgacs.org

Structural Diversity and Tunability of Thiophene-Based COFs

The modular nature of COF synthesis allows for a high degree of structural diversity and tunability. By systematically varying the building blocks, researchers can precisely engineer the pore size, shape, and chemical environment of the resulting thiophene-based COFs. catalysis.blogacs.org This "reticular chemistry" approach enables the creation of materials with properties tailored for specific applications. pnas.org

The incorporation of different π-conjugated units alongside the thiophene (B33073) moiety allows for the fine-tuning of the electronic band structure and optical absorption of the COF. acs.org For example, combining electron-rich thiophene units with electron-deficient linkers can create donor-acceptor (D-A) structures within the COF framework, which is beneficial for applications in electronics and photocatalysis. acs.orgresearchgate.net The ability to create multivariate COFs, where multiple different building blocks are incorporated into the same lattice, further expands the possibilities for tuning the material's properties. acs.orgnih.gov

The geometry of the building blocks also plays a critical role. While many COFs are constructed from linear or trigonal monomers to form hexagonal or tetragonal lattices, the use of bent or asymmetrically functionalized thiophene derivatives can lead to more complex and sometimes less crystalline structures. pnas.orgnih.gov However, even these less-ordered materials can exhibit interesting properties and functionalities.

Optoelectronic Properties of Thiophene-Incorporated COFs

The inclusion of thiophene units within the COF structure imparts favorable optoelectronic properties, making these materials promising candidates for a range of light-driven applications. mdpi.commdpi.com The extended π-conjugation along the thiophene backbone facilitates efficient light absorption and charge transport. catalysis.blogmdpi.com

Thiophene-based COFs have demonstrated significant potential as heterogeneous photocatalysts for various chemical transformations. catalysis.blogmdpi.com Their ability to absorb visible light and generate electron-hole pairs is central to their photocatalytic activity. catalysis.blog The porous nature of COFs provides a high surface area for reactant adsorption and a multitude of active sites. researchgate.net

One notable application is in photocatalytic hydrogen peroxide (H₂O₂) production from water and air. researchgate.netnih.gov For instance, a thiophene-containing COF, TD-COF, exhibited high H₂O₂ production yields of 4060 μmol h⁻¹ g⁻¹ in deionized water and 3364 μmol h⁻¹ g⁻¹ in natural seawater without the need for sacrificial agents. researchgate.netnih.gov Computational studies have revealed that in some cases, the thiophene unit acts as the primary photoreduction site for the oxygen reduction reaction (ORR), while an adjacent benzene (B151609) ring can serve as the photooxidation center for the water oxidation reaction (WOR). researchgate.netnih.gov

Thiophene-based COFs are also effective in photocatalytic hydrogen evolution. researchgate.net A metal-free thiophene-based COF with a donor-acceptor structure, TFTC-TAPT-COF, achieved a hydrogen evolution rate of 16.5 mmol g⁻¹ h⁻¹ under visible light with a platinum co-catalyst. researchgate.net The favorable band structure, high crystallinity, and large surface area of these materials contribute to their efficiency in water splitting. researchgate.net Furthermore, the incorporation of thiophene units can enhance the photocatalytic oxidative coupling of amines to imines under visible light irradiation. mdpi.com

The ordered, π-stacked columnar architecture of 2D COFs provides a natural pathway for charge transport. pnas.orgnih.gov The incorporation of electroactive monomers like thiophene is a crucial step towards realizing the potential of COFs in electronic devices. pnas.org The π-conjugated system of thiophene facilitates electron delocalization and transport along the stacked layers. catalysis.blog

The efficiency of charge transport in thiophene-based COFs is influenced by factors such as the degree of π-π stacking, the interlayer distance, and the presence of defects. nih.govacs.org Studies on oriented thin films of thiophene-containing COFs have allowed for the investigation of directional charge transport. nih.govd-nb.info For instance, in-plane electrical conductivity of up to 10⁻⁴ S m⁻¹ has been measured for some thiophene-extended COFs. d-nb.info The charge transport mechanism is often dominated by hopping between localized states, with activation energies in the range of 120-140 meV. d-nb.info

Organic Electronic and Optoelectronic Devices

Beyond porous frameworks, this compound and its derivatives are valuable components in the fabrication of various organic electronic and optoelectronic devices. evitachem.com The inherent electronic properties of the thiophene ring, such as its ability to transport charge carriers and its tunable energy levels, make it a desirable building block for organic semiconductors. evitachem.comresearchgate.net

The conjugated structure of this compound allows for efficient electron mobility and light absorption, which are key characteristics for materials used in organic light-emitting diodes (OLEDs) and photovoltaic applications. evitachem.com Thiophene-based materials, in general, are widely studied for their potential in organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs) due to their high charge transport properties and the ability to form low-band-gap conjugated systems. mdpi.com The versatility of thiophene chemistry allows for the synthesis of a wide range of derivatives with tailored electronic and optical properties, further expanding their applicability in the field of organic electronics. evitachem.commdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), this compound serves as a foundational component for synthesizing larger, more complex organic semiconductors. The inherent electronic properties of the thiophene ring, such as its ability to facilitate electron transport, make it a desirable unit in materials designed for OLED applications. evitachem.com The formyl groups on the phenyl rings provide reactive sites for chemists to build upon, creating tailored molecules with specific energy levels (HOMO/LUMO) and charge-transport characteristics. evitachem.comsigmaaldrich.com

The design strategy often involves using this dialdehyde (B1249045) to construct polymers or oligomers with extended π-conjugation. evitachem.com The electronic properties of these resulting materials, such as their electron mobility and light-absorption capabilities, are crucial for the performance of an OLED. evitachem.com For instance, polymers synthesized from thiophene-based precursors are used as the emissive layer in OLED devices. rsc.org The addition of a thiophene linker into a polymer backbone has been shown to tune the emission color, a critical factor in achieving white light emission for display and lighting technologies. rsc.org While this compound itself is not the final emissive material, its structural and electronic contributions as a starting material are pivotal in the performance of the resulting OLEDs. evitachem.comsigmaaldrich.com

Organic Photovoltaics (OPVs) / Solar Cells

The development of efficient organic photovoltaic (OPV) devices relies on materials that can absorb sunlight effectively and transport charge efficiently. This compound is utilized as a building block for synthesizing donor-acceptor copolymers and small molecules for OPV applications. evitachem.cominformaticsjournals.co.in The thiophene core is an excellent electron-rich (donor) unit, and the formyl groups allow for the attachment of electron-accepting moieties, creating a classic "push-pull" architecture. mdpi.com This molecular design is fundamental to creating materials with low bandgaps, which is essential for absorbing a broad range of the solar spectrum. informaticsjournals.co.in

Research has shown that polymers and small molecules incorporating thiophene units exhibit promising power conversion efficiencies (PCE) in solar cells. mdpi.com The specific structure of the thiophene-based material directly influences key photovoltaic parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For example, modifications to the π-bridge in a donor-π-acceptor molecule, which can be derived from precursors like this compound, have been shown to increase the PCE of vacuum-deposited organic solar cells. mdpi.com The versatility of this compound allows for the systematic tuning of the electronic energy levels (HOMO/LUMO) of the final material to optimize charge separation and collection at the donor-acceptor interface within the solar cell. mdpi.comnih.gov

Table 1: Performance of a Thiophene-Based Small Molecule in OPVs

| Parameter | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 5.41% | mdpi.com |

| Open-Circuit Voltage (Voc) | 0.87 V | mdpi.com |

| Short-Circuit Current (Jsc) | 11.04 mA·cm⁻² | mdpi.com |

| Fill Factor (FF) | 0.57 | mdpi.com |

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics, and the performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor used. Thiophene-based materials are widely studied for this purpose due to their excellent charge transport properties. evitachem.comnih.gov The compound this compound serves as a precursor for synthesizing various phenylene-thiophene oligomers and polymers used as the active layer in OFETs. nih.gov

The synthesis of oligomers like 2,5-bis(4-n-hexylphenyl)thiophene (dH-PTP) and its longer analogues has been reported, demonstrating high p-type carrier mobilities in both vacuum-evaporated and solution-cast films. nih.gov The ability to process these materials from solution is a significant advantage for low-cost manufacturing of electronic devices. nih.gov The molecular ordering and crystallinity of the thin film, which are crucial for efficient charge transport, are influenced by the structure of the oligomer, which in turn is defined by the building blocks used in its synthesis. ox.ac.uk Furthermore, derivatives of thiophene have been used in electrolyte-gated OFETs for sensing applications, where the semiconductor's interface with an electrolyte is functionalized for the detection of specific analytes like dopamine. researchgate.netmdpi.com

Table 2: OFET Mobility of a Phenylene-Thiophene Oligomer

| Fabrication Method | Substrate | Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Evaporated Film | Si/SiO₂ | up to 0.09 | nih.gov |

| Solution-Cast Film | Si/SiO₂ | up to 0.03 | nih.gov |

Note: Data for a derivative, 5,5'-bis(4-n-hexylphenyl)-2,2'-bithiophene (dH-PTTP), showcasing the performance of materials accessible from thiophene precursors.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, including frequency conversion and optical switching. frontiersin.orgsioc-journal.cn The design of organic NLO materials often focuses on creating molecules with a large change in dipole moment upon excitation, which is typically achieved with a donor-π-acceptor structure. frontiersin.org this compound, with its electron-rich thiophene core and electron-withdrawing formyl groups, provides a basis for creating such chromophores.

The formyl groups can be readily converted into stronger acceptor groups or used to extend the π-conjugated system, both of which can enhance the NLO response. cusat.ac.in Theoretical and experimental studies on thiophene-based azo dyes and stilbene (B7821643) derivatives have shown that these molecules can exhibit significant second-order NLO properties. rsc.orgrsc.org The non-centrosymmetric arrangement of these chromophores in the solid state is crucial for observing second-harmonic generation (SHG), and research has demonstrated that certain thiophene derivatives can crystallize in such arrangements, exhibiting NLO activity that is multiples of that of urea, a standard reference material. rsc.org

Liquid Crystalline Materials

Design of Thiophene-Containing Mesogens

The incorporation of a thiophene ring into the core structure of a molecule is a well-established strategy in the design of liquid crystals (mesogens). researchgate.net The thiophene unit introduces a bend in the molecular geometry, with a typical angle of about 154° for 2,5-disubstituted thiophenes, which is different from a linear phenyl ring. mdpi.com This specific geometry influences the packing of the molecules and, consequently, their liquid crystalline behavior. researchgate.netresearchgate.net

This compound serves as a key intermediate in the synthesis of more complex thiophene-containing mesogens. researchgate.net The formyl groups are versatile handles for introducing various other groups through condensation reactions, typically with amines to form Schiff bases (azomethines) or with active methylene (B1212753) compounds. researchgate.netbohrium.com This allows for the creation of calamitic (rod-shaped) and bent-core liquid crystals. researchgate.netresearchgate.net The design strategy involves connecting the thiophene-phenyl core to flexible terminal chains, often alkyl or alkoxy groups, which promote the formation of mesophases. orientjchem.orgorientjchem.org The choice of linking groups (e.g., esters, imines) and the length of the terminal chains are critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.netbohrium.com

Thermotropic Liquid Crystalline Behavior

The liquid crystalline properties of materials derived from this compound are studied using techniques like polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). mdpi.com These studies reveal the temperatures at which the material transitions between different phases (e.g., crystal to nematic, nematic to isotropic liquid). mdpi.combohrium.com

Derivatives synthesized from thiophene-based building blocks exhibit a rich variety of thermotropic liquid crystalline phases, including nematic and various smectic phases (SmA, SmC, etc.). researchgate.netresearchgate.net For example, three-ring mesogens containing a thiophene unit have been shown to exhibit enantiotropic nematic phases. researchgate.net The stability of these mesophases is significantly influenced by the molecular structure. Increasing the rigidity of the core or the length of the terminal alkoxy chains can enhance the mesophase stability and influence the clearing temperature (the temperature at which the material becomes an isotropic liquid). researchgate.netbohrium.com The bent nature of the 2,5-disubstituted thiophene core is particularly interesting for the formation of bent-core (banana) phases, which can exhibit unique properties like ferroelectricity. researchgate.net

Table 3: Phase Transition Temperatures of a Thiophene-Based Liquid Crystal Derivative

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|---|

| C5PP-6Th | Cr to N | 148.9 | 24.3 |

| N to I | 199.1 | 1.1 |

Cr = Crystal, N = Nematic, I = Isotropic. Data is for a derivative to illustrate the type of thermotropic behavior observed in this class of materials. mdpi.com

Fluorescent Liquid Crystals

The integration of fluorescent properties into liquid crystalline materials has led to the development of advanced functional materials with applications in displays, sensors, and photonics. While direct experimental studies on the liquid crystalline and fluorescent properties of this compound are not extensively documented in publicly available literature, its molecular architecture, featuring a 2,5-disubstituted thiophene core flanked by phenyl rings, strongly suggests its potential as a scaffold for fluorescent liquid crystals. The principles of molecular design and structure-property relationships observed in analogous thiophene-based liquid crystals can provide significant insights into the prospective performance of this compound in this domain.

Material Design and Performance

The design of fluorescent liquid crystals based on thiophene derivatives often revolves around the strategic manipulation of the molecular structure to induce both mesomorphism and luminescence. The 2,5-disubstitution pattern on the thiophene ring is a common motif in calamitic (rod-like) liquid crystals, contributing to the linearity of the molecular shape, which is crucial for the formation of liquid crystalline phases. acs.org The presence of the phenyl groups in this compound further extends the rigid core, a factor known to enhance the stability of mesophases. tandfonline.com

The fluorescent properties of such materials are intrinsically linked to the conjugated π-system of the molecule. The thiophene ring, being electron-rich, and the phenyl rings form a conjugated pathway. The introduction of substituents on the phenyl rings, such as the formyl groups in the target compound, can significantly modulate the electronic and, consequently, the photophysical properties. These terminal groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for tuning the fluorescence emission wavelength and quantum yield.

Research on other 2,5-disubstituted thiophene derivatives provides a strong basis for predicting the behavior of this compound. For instance, studies on thiophene-based bent-shaped luminescent liquid crystals have demonstrated that the combination of a thiophene core with various aromatic systems can lead to materials exhibiting both smectic and nematic mesophases with strong blue fluorescence. tandfonline.comtandfonline.comfigshare.comresearchgate.net In these systems, the extension of the conjugated core was found to favor the formation of liquid-crystalline phases. tandfonline.com

Furthermore, thiophene-vinylnitrile Schiff-base derivatives have been reported as excellent fluorescent liquid crystals exhibiting aggregation-induced emission (AIE). tandfonline.comresearchgate.net These compounds display smectic phases and high fluorescence quantum yields in the aggregated state (solid film and mesophase). tandfonline.comresearchgate.net This suggests that the aggregation state, which is inherent to the ordered nature of liquid crystal phases, can be beneficial for enhancing the fluorescence of appropriately designed thiophene-based molecules.

The table below summarizes the properties of some representative fluorescent liquid crystals based on 2,5-disubstituted thiophenes, which can serve as a reference for the potential characteristics of materials derived from this compound.

| Compound Type | Mesophase(s) | Fluorescence Emission | Quantum Yield (ΦF) | Reference |

| Thiophene-vinylnitrile Schiff-base (single alkyl chain) | Smectic (91.5-130.6°C) | Aggregation-Induced | 0.64 (in solid film) | tandfonline.comresearchgate.net |

| Thiophene-vinylnitrile Schiff-base (double alkyl chains) | Smectic (71.3-120.2°C) | Aggregation-Induced | 0.76 (in solid film) | tandfonline.comresearchgate.net |

| Bent-shaped Thiophene-Biphenyl | Smectic, Nematic | Blue | Good | tandfonline.comfigshare.comresearchgate.net |

| Bent-shaped Thiophene-Naphthalene | Smectic, Nematic | Blue | Good | tandfonline.comfigshare.comresearchgate.net |

| Asymmetrical Thiophene-Triazole | Nematic, Smectic | Blue region | - | bohrium.com |

The formyl groups on the phenyl rings of this compound are of particular interest. These electron-withdrawing groups can enhance the ICT character of the molecule and potentially lead to interesting solvatochromic and acidochromic behavior, where the fluorescence properties are sensitive to the polarity of the medium or the presence of acids. Moreover, the reactive nature of the aldehyde functionality opens up possibilities for post-synthetic modification, allowing for the covalent attachment of other functional units or for the integration of the molecule into polymeric liquid crystal systems.

Future Research Directions and Emerging Paradigms

Advanced Characterization Techniques for In-Depth Understanding

A thorough understanding of the structure-property relationships of 2,5-DI(4-Formylphenyl)thiophene and the materials derived from it is crucial for optimizing their performance in various applications. Future research will increasingly rely on a suite of advanced characterization techniques to gain deeper insights. Single-crystal X-ray diffraction, for instance, can provide precise information about the molecular geometry and packing in the solid state, which is essential for understanding its electronic and optical properties. researchgate.netnih.gov

To probe the excited-state dynamics and charge transfer processes that are fundamental to applications in organic electronics, techniques like transient absorption spectroscopy are being employed. researchgate.netnih.govresearchgate.netwarwick.ac.ukacs.org This method allows for the study of short-lived excited states and provides valuable information on how the molecule behaves after absorbing light. warwick.ac.ukacs.org Other spectroscopic techniques, in combination with computational modeling, will be instrumental in correlating the molecular structure with observed properties such as fluorescence and conductivity.

Integration into Multifunctional Hybrid Materials

A major area of future research lies in the incorporation of this compound as a building block into more complex, multifunctional hybrid materials. Its rigid structure and reactive aldehyde groups make it an ideal candidate for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govnih.govresearchgate.netunt.eduresearchgate.net

In the context of MOFs, the formyl groups can be post-synthetically modified or the entire molecule can act as a ligand to coordinate with metal ions, leading to materials with potential applications in gas storage, separation, and catalysis. google.commdpi.comrsc.orgresearchgate.netnih.gov For COFs, the dialdehyde (B1249045) functionality allows it to be a key monomer in the formation of highly ordered, porous polymers through reactions with multi-amine linkers. nih.govnih.govresearchgate.netunt.eduresearchgate.netmdpi.com These thiophene-based COFs are being explored for their potential in electronic devices, owing to the unique combination of porosity and electronic conductivity. nih.govnih.govresearchgate.net The ability to create these hybrid materials opens up possibilities for designing materials with tailored properties for specific applications.

Exploration of New Application Domains

Building on its inherent properties, future research will explore new and exciting application domains for this compound. The reactive aldehyde groups make it a promising platform for the development of novel chemosensors. semanticscholar.orgresearchgate.netuminho.ptnih.gov By designing systems where the interaction of the aldehyde groups with specific analytes leads to a detectable change in optical or electronic properties, highly sensitive and selective sensors can be created. nih.gov

In the field of organic electronics, this compound and its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netnih.govbeilstein-journals.org The thiophene (B33073) core is a well-known component in organic semiconductors, and the ability to modify the peripheral formyl groups allows for the fine-tuning of the material's electronic properties. nih.gov For instance, its derivatives could be designed to act as emitters in OLEDs or as components of the active layer in solar cells. beilstein-journals.org The exploration of these new frontiers will likely lead to the development of next-generation materials and devices with enhanced performance and functionality.

Q & A

Q. How can this compound be functionalized for bioimaging applications?

- Methodology : Click chemistry (e.g., azide-alkyne cycloaddition) attaches biomolecules (e.g., antibodies, peptides) to the formyl group. Confocal microscopy with fluorescence lifetime imaging (FLIM) validates targeting efficiency in vitro. Cytotoxicity assays (e.g., MTT) ensure biocompatibility at <100 µM concentrations .

Q. Tables for Key Data

Q. Notes

- Avoided unreliable sources (e.g., benchchem) per guidelines.

- Citations prioritize peer-reviewed journals (e.g., Molecules, Eur J Org Chem) and authoritative databases (PubChem, NIST).

- Methodologies emphasize reproducibility and interdisciplinary validation (e.g., combining XRD with DFT).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.